molecular formula C15H12Cl2N2OS B3034513 7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide CAS No. 182128-53-6

7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

Cat. No. B3034513
CAS RN: 182128-53-6
M. Wt: 339.2 g/mol
InChI Key: UVVGXPFNNMDNSR-UHFFFAOYSA-N
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Description

7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide (7-CN-4CP-2,3-DHB-4H-1,4-BT-4C) is an organic compound that belongs to the class of benzothiazines. It is a white crystalline solid with a molecular weight of 288.82 g/mol and a melting point of 176-178 °C. This compound has a wide range of applications in the pharmaceutical and biotechnological industries, due to its potential as a therapeutic agent.

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Researchers have synthesized hybrid analogues containing both the 7-chloro-4-aminoquinoline and 2-pyrazoline N-heterocyclic fragments. These hybrid compounds were evaluated against human cancer cell lines, and some exhibited significant cytostatic activity with low GI50 values . Further studies could explore its mechanism of action and potential clinical applications.

Medicinal Chemistry

The 2-pyrazoline moiety within the compound is of interest in medicinal chemistry. Its pharmacological effects span antimicrobial, antimycobacterial, anti-inflammatory, analgesic, and antidepressant activities. Researchers have explored its Nitric Oxide Synthase (NOS) inhibition and Cannabinoid CB1 receptor antagonism . Investigating its interactions with biological targets could lead to novel therapeutic strategies.

Synthesis Strategies

The compound’s synthesis involves a cyclocondensation reaction, combining the 7-chloro-4-aminoquinoline nucleus with the 2-pyrazoline moiety. Understanding the synthetic pathways and exploring alternative methods could enhance its accessibility for further research and development .

Quinazoline Derivatives

Considering its quinazoline core, the compound belongs to a class of heterocyclic compounds with diverse biological activities. Researchers may explore other derivatives within this family and investigate their potential applications in drug discovery and therapy.

Mechanism of Action

Target of Action

It is known that similar compounds have shown significant inhibition of β-hematin formation , suggesting that they may target the heme detoxification pathway in malaria parasites.

Mode of Action

Based on the observed inhibition of β-hematin formation , it can be inferred that the compound likely interacts with heme or hemozoin within the parasite, preventing the detoxification of heme and leading to toxic heme buildup.

Biochemical Pathways

The compound appears to affect the heme detoxification pathway in malaria parasites . This pathway is crucial for the survival of the parasite, as it allows the parasite to detoxify heme, a byproduct of hemoglobin digestion. By inhibiting β-hematin formation, the compound disrupts this pathway, leading to toxic heme buildup that can kill the parasite.

Result of Action

The compound has been shown to exhibit antimalarial activity comparable to that of chloroquine . Moreover, it induces cell death in human cancer cell lines without affecting the primary culture of human lymphocytes . This suggests that the compound’s action results in the death of malaria parasites and cancer cells.

properties

IUPAC Name

7-chloro-N-(4-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2OS/c16-10-1-4-12(5-2-10)18-15(20)19-7-8-21-14-9-11(17)3-6-13(14)19/h1-6,9H,7-8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVGXPFNNMDNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(N1C(=O)NC3=CC=C(C=C3)Cl)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145089
Record name 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

CAS RN

182128-53-6
Record name 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182128-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601145089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
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7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
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7-chloro-N-(4-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide

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